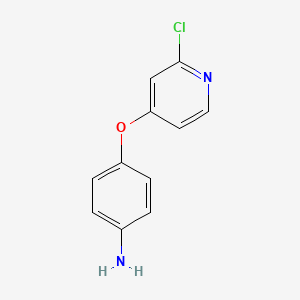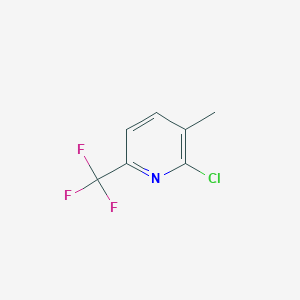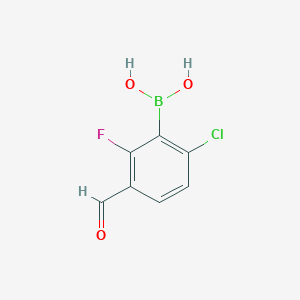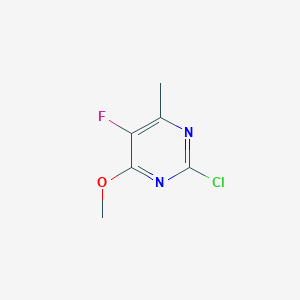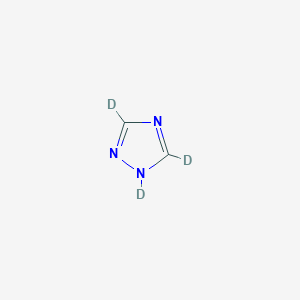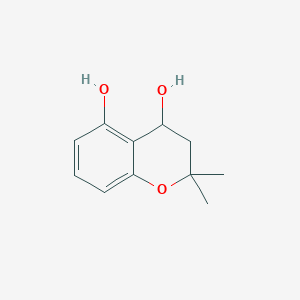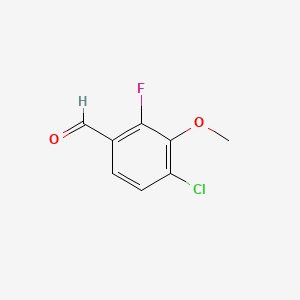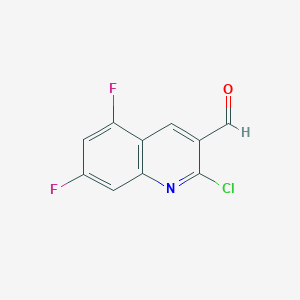
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Übersicht
Beschreibung
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H4ClF2NO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde consists of a quinoline ring system with chlorine and fluorine substituents, and a carbaldehyde group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.60 . It has a high gastrointestinal absorption and is BBB permeant . The compound is soluble, with a solubility of 0.081 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde, including 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde, highlight its role in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cored heterocyclic systems. The importance of these compounds lies in their applications in synthesizing biologically active compounds and their diverse synthetic applications (Hamama et al., 2018). Additionally, synthesis and reactions of these compounds have been explored for their ability to form biologically significant compounds, showcasing their utility in organic and medicinal chemistry (B. F. Abdel-Wahab & Rizk E. Khidre, 2012).
Green Synthetic Methods
A review on green synthetic methods for 2-chloroquinoline-3-carbaldehydes, including microwave, ultrasound, and grinding/solvent-free/water as solvent methods, emphasizes the environmental benefits and efficiency of these approaches. These methods have been successfully applied in producing biologically active compounds (Ankit J. Patel et al., 2020).
Biological and Antimicrobial Activities
Several studies have investigated the biological activities of derivatives of 2-chloroquinoline-3-carbaldehyde. One study analyzed the corrosion inhibition properties of various quinoline derivatives, indicating their potential as protective agents against metal dissolution (H. Lgaz et al., 2017). Another research focused on synthesizing quinoline derivatives and evaluating their antibacterial and antioxidant activities, further demonstrating the potential of these compounds in medical and biological applications (Digafie Zeleke et al., 2020).
Novel Applications
Research has also explored novel applications, such as the preparation of chitosan-chloroquinoline derivatives for biomedical applications. This study indicated the antimicrobial activity of the derivative, suggesting its use as an antimicrobial agent in biomedical fields (Santosh Kumar et al., 2011).
Safety And Hazards
The safety data sheet for 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde indicates that it is a warning class substance . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
2-chloro-5,7-difluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-5(4-15)1-7-8(13)2-6(12)3-9(7)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFLCHHJWIUYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
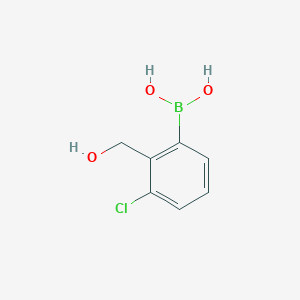
![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)
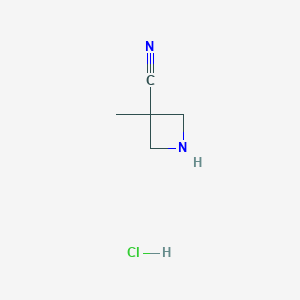
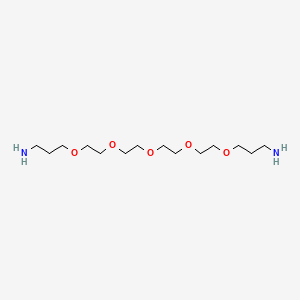
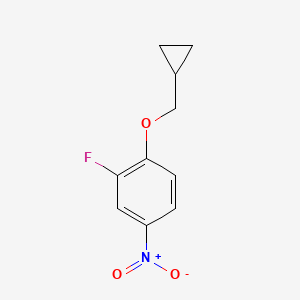
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
